Methyl 5-aminoquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-aminoquinoline-8-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminoquinoline-8-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Nitroquinolines, sulfoquinolines, halogenated quinolines.
Scientific Research Applications
Methyl 5-aminoquinoline-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-aminoquinoline-8-carboxylate involves its interaction with various molecular targets. In antimalarial applications, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Primaquine: An 8-aminoquinoline used for the radical cure of malaria.
Tafenoquine: A newer antimalarial drug with a longer half-life compared to primaquine.
Uniqueness: Methyl 5-aminoquinoline-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
methyl 5-aminoquinoline-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGSZDUEAGWKIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)N)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.